4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Angiogenesis Integrin α2 Endothelial Cells

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8), also known as E7820 , is a synthetic small molecule sulfonamide derivative. It is characterized by a benzamide core with an amino group at the 4-position, an ethylsulfamoyl group at the 2-position, and a dimethylamide moiety.

Molecular Formula C11H17N3O3S
Molecular Weight 271.34 g/mol
CAS No. 1803593-73-8
Cat. No. B1379585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
CAS1803593-73-8
Molecular FormulaC11H17N3O3S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)N)C(=O)N(C)C
InChIInChI=1S/C11H17N3O3S/c1-4-13-18(16,17)10-7-8(12)5-6-9(10)11(15)14(2)3/h5-7,13H,4,12H2,1-3H3
InChIKeyCTZLREPXTZLXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8) for Research


4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8), also known as E7820 , is a synthetic small molecule sulfonamide derivative [1]. It is characterized by a benzamide core with an amino group at the 4-position, an ethylsulfamoyl group at the 2-position, and a dimethylamide moiety . The compound has a molecular formula of C₁₁H₁₇N₃O₃S and a molecular weight of 271.33 g/mol . It has been studied for its potential therapeutic effects and serves as a versatile research scaffold .

Structural Uniqueness of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Prevents Simple Substitution


The biological and chemical utility of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is critically dependent on its specific substitution pattern. While many sulfamoylbenzamides share a common core, variations in substituents lead to profound differences in target engagement and pharmacological properties. For example, the well-studied anti-HBV capsid assembly modulator NVR 3-778 is a sulfamoylbenzamide but possesses a different substitution pattern, resulting in moderate anti-HBV activity and limited aqueous solubility (35.8 µg/mL) that has hindered its clinical advancement [1]. Similarly, simple analogs like N,N-dimethyl-4-sulfamoylbenzamide lack the ethylsulfamoyl and 4-amino groups crucial for specific protein interactions . Therefore, substituting this compound with a generic 'sulfamoylbenzamide' without verifying the precise substitution pattern is highly likely to lead to experimental failure or invalid results.

Quantitative Evidence Differentiating 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (E7820)


Integrin α2 mRNA Suppression: Direct Comparison with Untreated Controls

E7820 specifically suppresses the expression of integrin α2 mRNA in human umbilical vascular endothelial cells (HUVEC), a mechanism not shared by other anti-angiogenic agents like VEGF pathway inhibitors [1]. This suppression is dose-dependent and occurs before changes in other integrin subunits, confirming α2 as the primary target [1].

Angiogenesis Integrin α2 Endothelial Cells

In Vivo Tumor Growth Inhibition in Xenograft Models: Head-to-Head with Vehicle Control

Oral administration of E7820 demonstrated significant inhibition of tumor growth in a human colorectal cancer xenograft model, with the effect being linked to its specific mechanism of integrin α2 suppression [1][2].

Oncology Xenograft Colorectal Cancer

RBM39 Degradation via Molecular Glue Mechanism: A Distinct Mode of Action

Beyond its initial characterization, E7820 was later identified to function as a molecular glue degrader, promoting the proteasome-dependent degradation of the splicing factor RBM39 via the DCAF15 E3 ubiquitin ligase complex [1]. This secondary mechanism is distinct from its integrin α2 inhibition activity and places it in a different functional class from many simple sulfamoylbenzamides.

Targeted Protein Degradation Molecular Glue Splicing Factor

Anti-Angiogenic Potency: Comparison with Other Integrin Inhibitors

E7820 demonstrates potent anti-angiogenic activity, with a reported IC50 of 0.11 μg/mL for inhibiting rat aortic angiogenesis [1]. This provides a benchmark for comparing its potency against other integrin-targeting or anti-angiogenic agents.

Angiogenesis IC50 Endothelial Cells

Research Applications for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (E7820)


Investigating Integrin α2-Mediated Angiogenesis

E7820 is the ideal tool compound for studies requiring specific, dose-dependent suppression of integrin α2 mRNA in endothelial cells. This is evidenced by its primary mechanism of action established in HUVEC models, where it inhibits tube formation and proliferation by downregulating integrin α2 [1]. It should be prioritized over other angiogenesis inhibitors that act via VEGF or other pathways.

Preclinical Oncology Studies in Xenograft Models

Researchers can utilize E7820 to probe the role of integrin α2 in tumor growth and angiogenesis in vivo. Its proven efficacy in inhibiting tumor growth in human colorectal (WiDr, LoVo) and pancreatic (KP-1) xenograft mouse models provides a validated experimental system [2][3]. This makes it suitable for combination therapy studies or for validating integrin α2 as a therapeutic target.

Chemical Biology of Targeted Protein Degradation (TPD)

E7820 serves as a valuable chemical probe for studying molecular glue degraders that recruit the DCAF15 E3 ligase. Its validated ability to induce the degradation of the splicing factor RBM39 [4] makes it a key tool for investigating CRL4^DCAF15 biology and for developing novel PROTACs or molecular glues, differentiating it from standard integrin inhibitors.

Pharmacodynamic (PD) Biomarker Studies

The established link between E7820 exposure and α2-integrin expression on platelets provides a validated PD biomarker. Studies have quantified the inhibition needed for tumor stasis in mice (14.7-17.9% inhibition) and demonstrated that these levels can be achieved in human patients [3]. This makes E7820 useful for designing and interpreting PK/PD studies focused on target engagement and therapeutic response.

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